An In-depth Technical Guide to ((4-Ethynylphenyl)ethynyl)triisopropylsilane: Chemical Properties and Synthetic Methodologies
An In-depth Technical Guide to ((4-Ethynylphenyl)ethynyl)triisopropylsilane: Chemical Properties and Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of ((4-Ethynylphenyl)ethynyl)triisopropylsilane. This bifunctional molecule, featuring both a terminal alkyne and a sterically hindered silyl-protected alkyne, is a valuable building block in organic synthesis, materials science, and drug discovery. This document includes a compilation of its known chemical and physical properties, a detailed experimental protocol for its synthesis via a Sonogashira cross-coupling reaction, and visualizations of the synthetic workflow and the reaction mechanism.
Introduction
((4-Ethynylphenyl)ethynyl)triisopropylsilane (CAS No. 175345-90-1) is an organic compound that has garnered interest in various fields of chemical research.[1][2][3] Its structure, which incorporates a phenyl ring disubstituted with two ethynyl groups at the para positions, one of which is protected by a bulky triisopropylsilyl (TIPS) group, offers a unique platform for sequential and selective chemical transformations. The terminal alkyne provides a reactive site for various coupling reactions, such as the Sonogashira, Suzuki, and click reactions, while the TIPS-protected alkyne remains inert until deprotection. This differential reactivity is highly advantageous in the synthesis of complex organic molecules, including conjugated polymers, dendrimers, and pharmaceutical intermediates. The triisopropylsilyl group not only serves as a protecting group but also enhances the solubility of the molecule in organic solvents.[4]
Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₆Si | [2][3] |
| Molecular Weight | 282.50 g/mol | [2][3] |
| CAS Number | 175345-90-1 | [2][3] |
| IUPAC Name | 2-(4-ethynylphenyl)ethynyl-tri(propan-2-yl)silane | [2] |
| SMILES | C#CC1=CC=C(C=C1)C#C--INVALID-LINK--(C(C)C)C(C)C | [3] |
| Appearance | Pale yellow liquid (for a related compound) | [5] |
| Purity | ≥95% (commercially available) | [3] |
| Storage | Sealed in dry, 2-8°C | [3] |
| Solubility | Soluble in common organic solvents | [4][6] |
| LogP | 5.2374 (Computed) | [3] |
| Hydrogen Bond Donor Count | 0 (Computed) | [2] |
| Hydrogen Bond Acceptor Count | 0 (Computed) | [2] |
| Rotatable Bond Count | 3 (Computed) | [3] |
Spectral Data (Predicted)
Detailed experimental spectral data for ((4-Ethynylphenyl)ethynyl)triisopropylsilane is not widely published. However, based on the known spectral data of structurally similar compounds, such as ((3,5-diethyl-4-ethynylphenyl)ethynyl)triisopropylsilane[5], the following characteristic spectral features can be predicted:
¹H NMR (CDCl₃):
-
δ ~7.4 ppm (d, 2H): Aromatic protons ortho to the ethynyl group.
-
δ ~7.2 ppm (d, 2H): Aromatic protons ortho to the TIPS-ethynyl group.
-
δ ~3.1 ppm (s, 1H): Acetylenic proton of the terminal alkyne.
-
δ ~1.1 ppm (m, 21H): Protons of the triisopropylsilyl group.
¹³C NMR (CDCl₃):
-
δ ~132 ppm: Aromatic carbons.
-
δ ~123 ppm: Aromatic carbons.
-
δ ~107 ppm: Internal carbon of the TIPS-protected alkyne.
-
δ ~91 ppm: Silicon-bound carbon of the TIPS-protected alkyne.
-
δ ~83 ppm: Internal carbon of the terminal alkyne.
-
δ ~77 ppm: Terminal carbon of the terminal alkyne.
-
δ ~18 ppm: Methyl carbons of the isopropyl groups.
-
δ ~11 ppm: Methine carbon of the isopropyl groups.
IR Spectroscopy:
-
~3300 cm⁻¹: C-H stretch of the terminal alkyne.
-
~2150 cm⁻¹: C≡C stretch of the internal alkyne.
-
~2100 cm⁻¹: C≡C stretch of the terminal alkyne.
-
~2940, 2865 cm⁻¹: C-H stretches of the isopropyl groups.
-
~1460 cm⁻¹: C-H bend of the isopropyl groups.
Mass Spectrometry (EI):
-
M⁺ at m/z = 282.2: Molecular ion peak.
-
Fragments corresponding to the loss of isopropyl and ethynyl groups.
Experimental Protocols
The synthesis of ((4-Ethynylphenyl)ethynyl)triisopropylsilane can be achieved through a Sonogashira cross-coupling reaction. The following protocol is adapted from the synthesis of a structurally related compound.[5]
Synthesis of ((4-Ethynylphenyl)ethynyl)triisopropylsilane
This procedure involves the Sonogashira coupling of 1-bromo-4-iodobenzene with (triisopropylsilyl)acetylene, followed by a second Sonogashira coupling with ethynyltrimethylsilane and subsequent deprotection. A more direct approach, though potentially leading to side products, would be the coupling of 1,4-diiodobenzene with one equivalent of (triisopropylsilyl)acetylene followed by coupling with a protected acetylene and deprotection. For the purpose of this guide, a plausible direct synthesis is outlined.
Materials:
-
1,4-Diiodobenzene
-
(Triisopropylsilyl)acetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Toluene
-
Tetrahydrofuran (THF)
-
Tetrabutylammonium fluoride (TBAF)
-
Silica gel for column chromatography
-
Standard laboratory glassware and purification apparatus
Procedure:
Step 1: Monocoupling of 1,4-Diiodobenzene with (Triisopropylsilyl)acetylene
-
To a solution of 1,4-diiodobenzene (1.0 eq) in a mixture of toluene and triethylamine (2:1 v/v), add PdCl₂(PPh₃)₂ (0.02 eq) and CuI (0.04 eq).
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Add (Triisopropylsilyl)acetylene (1.1 eq) dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at 60°C for 12 hours under an argon atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane) to yield ((4-iodophenyl)ethynyl)triisopropylsilane.
Step 2: Coupling with a Protected Acetylene and Deprotection
-
To a solution of ((4-iodophenyl)ethynyl)triisopropylsilane (1.0 eq) in a mixture of THF and triethylamine (2:1 v/v), add PdCl₂(PPh₃)₂ (0.02 eq) and CuI (0.04 eq).
-
Degas the mixture with argon for 15 minutes.
-
Add ethynyltrimethylsilane (1.2 eq) and stir at 60°C for 24 hours.
-
After completion, cool the reaction and work up as described in Step 1.
-
Purify by column chromatography to obtain triisopropyl((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)silane.
-
Dissolve the purified product in THF and treat with TBAF (1.1 eq, 1M solution in THF) at 0°C.
-
Stir the reaction for 2 hours at room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract with diethyl ether.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final product by column chromatography on silica gel to obtain ((4-ethynylphenyl)ethynyl)triisopropylsilane.
Visualizations
Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of ((4-Ethynylphenyl)ethynyl)triisopropylsilane.
Caption: Synthetic workflow for ((4-Ethynylphenyl)ethynyl)triisopropylsilane.
Sonogashira Coupling Mechanism
The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1][7][8][9][10]
Caption: Mechanism of the Sonogashira cross-coupling reaction.
Applications in Drug Development and Materials Science
The unique structure of ((4-Ethynylphenyl)ethynyl)triisopropylsilane makes it a versatile building block for various applications:
-
Drug Discovery: The terminal alkyne can be used in "click chemistry" reactions (e.g., copper-catalyzed azide-alkyne cycloaddition) to conjugate the molecule to biomolecules or to construct complex heterocyclic scaffolds present in many pharmaceutical agents. The phenylacetylene moiety is a common structural motif in biologically active compounds.
-
Materials Science: The rigid rod-like structure and the presence of two polymerizable groups make this compound an excellent monomer for the synthesis of conjugated polymers, such as poly(p-phenyleneethynylene)s (PPEs). These materials have potential applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.[11]
-
Organic Synthesis: As a bifunctional linker, it can be used in the construction of molecular wires, dendrimers, and other complex molecular architectures where precise control over the sequence of reactions is required.
Conclusion
((4-Ethynylphenyl)ethynyl)triisopropylsilane is a valuable and versatile chemical entity for advanced organic synthesis. Its key feature is the differentiated reactivity of its two alkyne functionalities, which allows for selective and sequential transformations. While detailed experimental data on its physical properties are scarce, its synthetic utility is well-established through its application in Sonogashira cross-coupling and other alkyne-based reactions. This guide provides a foundational resource for researchers interested in utilizing this compound for the development of novel materials and potential therapeutic agents. Further characterization of its physical and spectral properties would be a valuable contribution to the field.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. ((4-Ethynylphenyl)ethynyl)triisopropylsilane | C19H26Si | CID 10891331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. dakenchem.com [dakenchem.com]
- 5. Crystal structure of ({4-[(4-bromophenyl)ethynyl]-3,5-diethylphenyl}ethynyl)triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. byjus.com [byjus.com]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. Cas 176977-34-7,triisopropyl((4-((triMethylsilyl)ethynyl) phenyl)ethynyl)silane | lookchem [lookchem.com]
